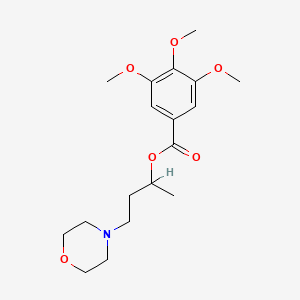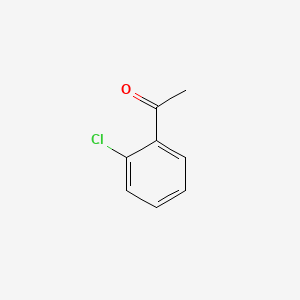
2'-Chloroacetophenone
概要
説明
2’-Chloroacetophenone appears as a white crystalline solid . It is denser than water and insoluble in water . The vapors are very irritating to the eyes . It has a floral odor and is used as a riot control agent .
Synthesis Analysis
2’-Chloroacetophenone can be synthesized through various methods . One such method involves the reaction of reductive dehalogenation with diethyl ether in lithium hydroxide monohydrate at 20°C for 1.5 hours .Molecular Structure Analysis
The molecular formula of 2’-Chloroacetophenone is C8H7ClO . Its molecular weight is 154.594 . The IUPAC Standard InChI is InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 .Chemical Reactions Analysis
2’-Chloroacetophenone undergoes stereoselective reduction to ®-2’-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5 . It is commonly used as a lacrimator .Physical And Chemical Properties Analysis
2’-Chloroacetophenone is a white crystalline solid . It is denser than water and insoluble in water . It has a floral odor . The boiling point is 472° to 473°F (244° to 245°C) . The density is 1.32 at 20°C for solid and 1.19 at 58°C for liquid .科学的研究の応用
Tear Secretion Stimulant : 2-Chloroacetophenone has been used to stimulate tear secretion in human subjects. A study using mice demonstrated rapid exocytosis of acinar cell granules and vacuolation in the secretory and ductal epithelial cells upon exposure to 2-chloroacetophenone vapor (Berkley & Hazlett, 1987).
Spectral Differentiation and Analysis : This compound, along with o-chlorobenzylidene malononitrile, has been analyzed for their spectral data (ultraviolet, fluorescence, proton nuclear magnetic resonance, and infrared) and gas-liquid chromatographic/mass spectrometric method for forensic science applications (Ferslew, Orcutt, & Hagardorn, 1986).
Probe for Reductants in Sediments : It serves as an effective probe molecule in sediments, distinguishing reductive transformations occurring by electron transfer and hydride transfer in anaerobic environments. This application aids in understanding environmental chemical processes (Smolen, Weber, & Tratnyek, 1999).
Toxicology and Carcinogenesis Studies : Studies on the carcinogenic potential of 2-chloroacetophenone in rats and mice have been conducted to understand its long-term health impacts, particularly in relation to exposure to this compound in tear gas and personal protection devices (Melnick, 1990).
Bioprocess Design for Synthesis : This compound's properties guided comprehensive bioprocess engineering for the synthesis of (S)-1-(2-chlorophenyl)ethanol, highlighting its role in the development of new biotechnological processes (Schmölzer, Mädje, Nidetzky, & Kratzer, 2012).
Allergic Contact Dermatitis Studies : It has been the subject of dermatological studies, particularly concerning allergic contact sensitivity following exposure, which is essential for understanding its impact on human health (Leenutaphong & Goerz, 1989).
Air Analysis in Law Enforcement and Civilian Defense : 2-Chloroacetophenone, commonly used in tear gas, has been analyzed in air to assess exposure risks in both law enforcement and civilian defense scenarios (Pacenti et al., 2009).
Photocatalytic Destruction Studies : It has been studied in the context of photocatalytic reactions, especially concerning the degradation of hydrocarbons and the effect of aqueous ions, offering insights into environmental chemistry and pollution control mechanisms (Bouleghlimat, Bethell, & Davies, 2020).
Thermochemical Studies : The molar enthalpies of formation of 2-chloroacetophenone have been studied, contributing to a deeper understanding of its thermochemical properties (Amaral & Silva, 2014).
Green Chemistry in Acylation Processes : Its derivatives have been studied in the context of green chemistry, specifically in the acylation of resorcinol with acetic acid, demonstrating its role in environmentally friendly chemical processes (Yadav & Joshi, 2002).
作用機序
Target of Action
2’-Chloroacetophenone, also known as CN, is a common riot control agent . The primary targets of 2’-Chloroacetophenone are the mucous membranes, particularly in the eyes and respiratory tract . It acts as an effective lacrimating agent, causing irritation and discomfort .
Mode of Action
It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .
Pharmacokinetics
Given its use as a riot control agent, it is likely that the compound is rapidly absorbed through the mucous membranes and skin upon exposure .
Safety and Hazards
2’-Chloroacetophenone is a potent eye, throat, and skin irritant . Acute inhalation exposure causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea . Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans .
将来の方向性
生化学分析
Biochemical Properties
2’-Chloroacetophenone is known to react slowly with metals causing mild corrosion . It belongs to the group of halogenated organic compounds and ketones
Cellular Effects
Exposure to 2’-Chloroacetophenone can lead to severe complications and even death . It causes ocular and respiratory tract irritation within 20-60 seconds of exposure . The ocular effects involve blepharospasm, photophobia, conjunctivitis, and periorbital edema . Following inhalation, effects may include a stinging or burning sensation in the nose, tight chest, sore throat, coughing, dyspnea, and difficulty breathing .
Molecular Mechanism
It is known to react slowly with metals causing mild corrosion
Temporal Effects in Laboratory Settings
It is known that it reacts slowly with water to form hydrogen chloride
Transport and Distribution
2’-Chloroacetophenone is insoluble in water , but it is soluble in alcohols, ethers, and other organic solvents
特性
IUPAC Name |
1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062201 | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2142-68-9 | |
| Record name | 2′-Chloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chlorophenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

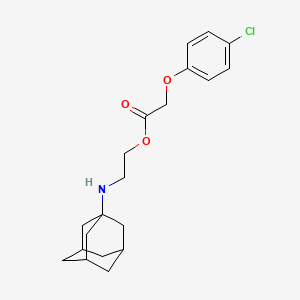

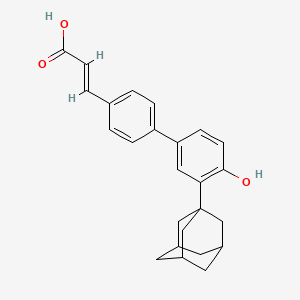

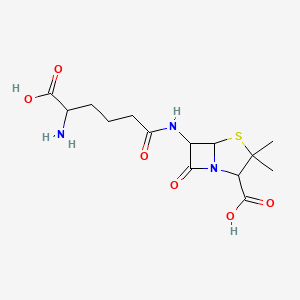


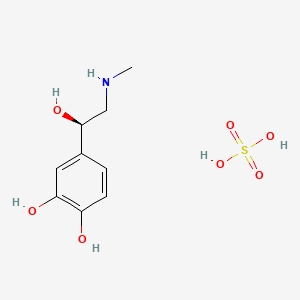
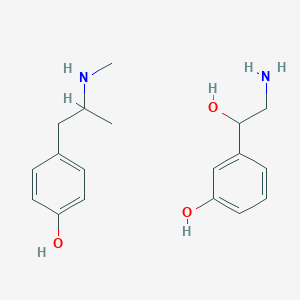

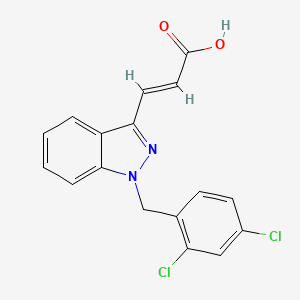

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
